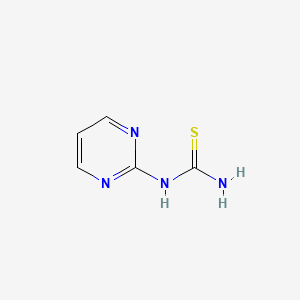

1-(Pyrimidin-2-yl)thiourea

Description

The exact mass of the compound 1-(Pyrimidin-2-yl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyrimidin-2-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCLFFQZNBEOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375195 | |

| Record name | 1-(Pyrimidin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31437-20-4 | |

| Record name | 1-(Pyrimidin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyrimidin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocols, characterization data, and experimental workflows.

Synthesis of 1-(Pyrimidin-2-yl)thiourea

The synthesis of 1-(Pyrimidin-2-yl)thiourea and its derivatives is primarily achieved through the reaction of 2-aminopyrimidine with an appropriate isothiocyanate. This nucleophilic addition reaction is a common and efficient method for the formation of thiourea derivatives.[1] A general synthetic scheme involves the reaction of an amine with an isothiocyanate in a suitable solvent.[2]

A representative synthetic protocol for a related derivative, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, involves the reaction of furoyl isothiocyanate with 2-aminopyrimidine in dry acetone.[3] This suggests a direct and adaptable method for the synthesis of the parent compound.

General Experimental Protocol

The synthesis of N-substituted pyrimidine thiourea derivatives can be carried out by reacting appropriately substituted aromatic or heteroaromatic amines with a suitable isothiocyanate.[4] The following is a generalized experimental protocol based on common synthetic methodologies for thiourea derivatives:

-

Preparation of Isothiocyanate: In a round-bottom flask, a solution of a suitable acyl chloride (e.g., benzoyl chloride) in a dry solvent (e.g., acetone) is treated with ammonium thiocyanate. The mixture is refluxed for a specified period.

-

Reaction with 2-Aminopyrimidine: After cooling the isothiocyanate solution to room temperature, a solution of 2-aminopyrimidine in the same dry solvent is added dropwise with stirring.

-

Reaction Completion and Isolation: The resulting mixture is then refluxed for several hours to ensure the completion of the reaction.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol or an acetone-water mixture, to yield the pure 1-(pyrimidin-2-yl)thiourea derivative.[3]

The following diagram illustrates the general workflow for the synthesis and purification of 1-(Pyrimidin-2-yl)thiourea derivatives.

Caption: General workflow for the synthesis of 1-(Pyrimidin-2-yl)thiourea.

Characterization of 1-(Pyrimidin-2-yl)thiourea Derivatives

The structural elucidation and confirmation of the synthesized 1-(pyrimidin-2-yl)thiourea derivatives are performed using various spectroscopic and analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a key physical property determined for these compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for 1-(Pyrimidin-2-yl)thiourea and its derivatives as reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 1-(Pyrimidin-2-yl)thiourea | C₅H₆N₄S | 154.19 | 278-280 | N/A | [5][6] |

| 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea | C₁₀H₈N₄O₂S | 248.26 | 182-183 | 80 | [3] |

| 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea | C₁₂H₉ClN₄OS | 292.74 | N/A | N/A | |

| N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamide | C₂₄H₁₇BrN₄OS | 489.39 | N/A | Good | [7] |

Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)thiourea and its Derivatives.

| Technique | Key Observations and Assignments | Reference |

| FTIR | For 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, characteristic peaks are observed at 3424 and 3207 cm⁻¹ (N-H stretching), 1712 cm⁻¹ (C=O stretching of the amide), and in the regions of 1505 cm⁻¹, 1327 cm⁻¹, 1177 cm⁻¹, and 763 cm⁻¹ corresponding to thioureido bands.[3] The FTIR spectrum of thiourea shows N-H stretching vibrations around 3371, 3260, and 3156 cm⁻¹.[8] | [3][8] |

| ¹H NMR | In the ¹H NMR spectrum of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (in DMSO-d₆), signals for the N-H protons appear at δ 14.08 and 11.90 ppm. The pyrimidine protons are observed at δ 8.80 (d) and 7.50 (d), while the furan protons appear at δ 8.05 (d) and 6.76 (t).[3] For pyrimidine-linked acyl thiourea derivatives, aromatic protons typically appear in the range of δ 8.34 to 7.23 ppm.[7] | [3][7] |

| ¹³C NMR | For 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (in DMSO-d₆), the thiocarbonyl carbon (C=S) resonates at δ 177.4 ppm. The pyrimidine carbons appear at δ 158.5, 157.1, and 117.6 ppm.[3] In other pyrimidine-linked acyl thioureas, the thiocarbonyl and carbonyl carbons are characteristically found at approximately δ 178.39 and 169.51 ppm, respectively. The pyrimidine carbons are observed in the range of δ 165.85 to 109.03 ppm.[7] | [3][7] |

Table 2: Spectroscopic Data for 1-(Pyrimidin-2-yl)thiourea Derivatives.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of synthesized 1-(Pyrimidin-2-yl)thiourea derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]

- 6. 1-(PYRIMIDIN-2-YL)THIOUREA | 31437-20-4 [amp.chemicalbook.com]

- 7. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

Spectroscopic Analysis of 1-(Pyrimidin-2-yl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(Pyrimidin-2-yl)thiourea, a molecule of significant interest in medicinal chemistry due to the prevalence of both pyrimidine and thiourea scaffolds in pharmacologically active compounds. The structural elucidation of this compound is paramount for its development as a potential therapeutic agent. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, alongside visualizations of the analytical workflow and a representative signaling pathway where such a molecule might exert its biological effect.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine-H4, H6 | ~8.50 | Doublet | 2H | Protons on the pyrimidine ring adjacent to nitrogen |

| Pyrimidine-H5 | ~7.00 | Triplet | 1H | Proton on the pyrimidine ring |

| NH (Thiourea) | ~10.0-12.0 | Broad Singlet | 1H | Amide proton adjacent to the pyrimidine ring |

| NH₂ (Thiourea) | ~7.5-9.0 | Broad Singlet | 2H | Terminal amine protons |

| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment | ||

| C=S (Thiourea) | ~180 | Thiocarbonyl carbon | ||

| Pyrimidine-C2 | ~158 | Carbon of the pyrimidine ring attached to the thiourea nitrogen | ||

| Pyrimidine-C4, C6 | ~157 | Carbons of the pyrimidine ring adjacent to nitrogen | ||

| Pyrimidine-C5 | ~115 | Carbon of the pyrimidine ring |

Note: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). Actual values may vary based on experimental conditions.

Table 2: Predicted FTIR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Thiourea) | 3400-3100 | Medium-Strong, Broad |

| C-H Stretching (Aromatic) | 3100-3000 | Medium-Weak |

| C=N Stretching (Pyrimidine) | 1650-1550 | Medium-Strong |

| N-H Bending | 1620-1580 | Medium-Strong |

| C-N Stretching | 1500-1400 | Medium-Strong |

| C=S Stretching (Thioamide) | 1300-1100, ~750 | Medium-Strong |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₆N₄S |

| Molecular Weight | 154.19 g/mol |

| Predicted Major Fragments (m/z) | Proposed Structure |

| 154 | [M]⁺• (Molecular ion) |

| 95 | [C₄H₃N₂S]⁺ (Loss of NH₂CN) |

| 79 | [C₄H₅N₂]⁺ (Loss of HNCS) |

| 78 | [C₄H₄N₂]⁺• (Pyrimidine radical cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1-(Pyrimidin-2-yl)thiourea are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(Pyrimidin-2-yl)thiourea (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. The selection of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable N-H protons.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The spectra are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. For confirmation of the N-H protons, a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube, shaking, and re-acquiring the spectrum; the N-H signals are expected to disappear or significantly diminish.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 200-220 ppm and a larger number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. The spectra are referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is recorded using the KBr pellet method to obtain high-quality data for the solid sample.[1]

-

A small amount of 1-(Pyrimidin-2-yl)thiourea (1-2 mg) is finely ground in an agate mortar.

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the mixture is thoroughly ground and mixed.[2]

-

The powdered mixture is then transferred to a pellet-pressing die.

-

A pressure of 7-10 tons is applied using a hydraulic press to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectral data is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[3]

-

A dilute solution of 1-(Pyrimidin-2-yl)thiourea is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

The solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The analysis is typically performed in positive ion mode to generate the [M+H]⁺ ion.

-

The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak (m/z 155 for [M+H]⁺) to observe the characteristic fragmentation pattern.

Visualizations

3.1 Experimental and Data Integration Workflow

The following diagram illustrates the workflow for the spectroscopic analysis and structural elucidation of 1-(Pyrimidin-2-yl)thiourea.

Caption: Experimental workflow for the spectroscopic analysis of 1-(Pyrimidin-2-yl)thiourea.

3.2 Logical Relationship for Structural Confirmation

This diagram shows how data from different spectroscopic techniques are integrated to confirm the chemical structure.

Caption: Integration of spectroscopic data for structural elucidation.

3.3 Representative Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Pyrimidine-based compounds are known to act as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[4] Inhibition of the CDK4/6-Cyclin D complex is a validated strategy in cancer therapy. The diagram below illustrates this representative pathway.

Caption: Inhibition of the CDK4/6-Rb signaling pathway by a potential pyrimidine-based inhibitor.

References

Crystal Structure of 1-(Pyrimidin-2-yl)thiourea and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of pyrimidinylthiourea derivatives, offering insights into their molecular conformation, hydrogen bonding patterns, and supramolecular architecture. Due to the absence of a publicly available crystal structure for the parent compound, 1-(Pyrimidin-2-yl)thiourea, this paper focuses on the detailed crystallographic analysis of its closely related and structurally significant derivatives. The data presented herein serves as a critical resource for understanding the structure-property relationships essential for rational drug design and materials science.

Introduction to Pyrimidinylthioureas

Thiourea derivatives incorporating a pyrimidine scaffold are a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyrimidine ring is a key pharmacophore in numerous bioactive molecules, while the thiourea moiety is known for its diverse biological activities and its ability to form predictable hydrogen bonding networks. The combination of these two fragments can lead to compounds with unique structural and functional properties. Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating their mechanism of action and for the design of new therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for several derivatives of 1-(Pyrimidin-2-yl)thiourea. This comparative data highlights the impact of substitution on the crystal packing and molecular geometry.

Table 1: Crystal Data and Structure Refinement for 1-(Pyrimidin-2-yl)thiourea Derivatives

| Parameter | 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea[1] | 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea[2] | 1-(4,6-Dimethylpyrimidin-2-yl)thiourea[3] |

| Empirical Formula | C₁₂H₉ClN₄OS | C₁₀H₈N₄O₂S | C₇H₁₀N₄S |

| Formula Weight | 292.74 | 248.26 | 182.25 |

| Crystal System | Triclinic | Monoclinic | Orthorhombic |

| Space Group | P-1 | P2₁/c | Pna2₁ |

| a (Å) | 7.167 (3) | 5.6962 (2) | 8.3372 (5) |

| b (Å) | 8.000 (4) | 21.0530 (7) | 15.8303 (10) |

| c (Å) | 11.252 (5) | 8.7901 (3) | 6.618 (1) |

| α (°) | 81.625 (14) | 90 | 90 |

| β (°) | 74.580 (12) | 95.559 (3) | 90 |

| γ (°) | 83.979 (15) | 90 | 90 |

| Volume (ų) | 613.8 (5) | 1049.17 (6) | 873.45 (15) |

| Z | 2 | 4 | 4 |

| Temperature (K) | 123 | 123 | 173 |

| Radiation | Mo Kα | Cu Kα | Mo Kα |

| R-factor | 0.034 | 0.038 | 0.053 |

Table 2: Selected Bond Lengths (Å) for 1-(Pyrimidin-2-yl)thiourea Derivatives

| Bond | 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea[1] | 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea[2] | 1-(4,6-Dimethylpyrimidin-2-yl)thiourea[3] |

| C=S | 1.675(2) | 1.673(2) | 1.695(3) |

| C(thiourea)-N(pyrimidine) | 1.371(2) | 1.365(2) | 1.356(3) |

| C(thiourea)-N(amide/amine) | 1.385(2) | 1.396(2) | 1.328(3) |

Table 3: Key Torsion Angles (°) in 1-(Pyrimidin-2-yl)thiourea Derivatives

| Torsion Angle | 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea[1] | 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea[2] |

| Dihedral angle between pyrimidine and thiourea plane | 9.09 (13) | 5.03 (11) |

| Dihedral angle between pyrimidine and phenyl/furan ring | 16.49 (6) | 18.43 (10) |

Molecular Conformation and Hydrogen Bonding

A recurring structural motif in these compounds is the formation of an intramolecular hydrogen bond between a pyrimidine nitrogen and a thiourea N-H group, which stabilizes the molecular conformation.[1][2][3] This interaction leads to a nearly planar arrangement of the pyrimidine and thiourea fragments.

In the crystal lattice, intermolecular hydrogen bonds play a crucial role in the formation of higher-order structures. Common interactions include N-H···N, N-H···S, C-H···O, and C-H···S hydrogen bonds.[1][2][3] These interactions often lead to the formation of chains or dimeric structures. For instance, in 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, molecules are linked into centrosymmetric dimers by pairs of N-H···N and weak C-H···S hydrogen bonds.[2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of pyrimidinylthiourea derivatives generally involves the reaction of 2-aminopyrimidine or its substituted analogs with an appropriate isothiocyanate.

General Synthesis of Acylthiourea Derivatives: A solution of the corresponding acyl isothiocyanate is prepared and then treated with 2-aminopyrimidine in a suitable solvent like dry acetone. The reaction mixture is typically refluxed for several hours. After cooling, the product is precipitated by pouring the reaction mixture into cold water. Single crystals suitable for X-ray diffraction are often obtained by recrystallization from solvents such as acetone or ethanol.[2]

Formation of 1-(4,6-Dimethylpyrimidin-2-yl)thiourea: This compound was obtained as a byproduct from a reaction mixture of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrophenyl)thiourea with copper acetate salt after refluxing. The crude product was purified by recrystallization from ethanol, and single crystals were grown from a dichloromethane/ethanol mixture.[3]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The structures are solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key structural features and experimental workflows discussed.

Caption: Generalized molecular structure of a 1-(Pyrimidin-2-yl)thiourea derivative showing the intramolecular hydrogen bond.

Caption: Schematic of intermolecular hydrogen bonding leading to dimer formation in pyrimidinylthiourea derivatives.

Caption: A typical experimental workflow for the crystal structure determination of pyrimidinylthiourea derivatives.

Conclusion

The crystal structures of 1-(pyrimidin-2-yl)thiourea derivatives consistently exhibit a planar conformation stabilized by an intramolecular N-H···N hydrogen bond. The supramolecular assembly is dictated by a variety of intermolecular hydrogen bonds, leading to the formation of well-defined chains and dimers. The presented crystallographic data and experimental protocols provide a solid foundation for further studies on this important class of compounds, aiding in the development of new molecules with tailored properties for pharmaceutical and material science applications.

References

Quantum Chemical Insights into Pyrimidinyl Thiourea Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a deep dive into the quantum chemical studies of pyrimidinyl thiourea derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. By leveraging computational chemistry, researchers are gaining unprecedented insights into the structure-activity relationships (SAR) that govern the biological effects of these molecules. This document provides a consolidated overview of key findings, methodologies, and future directions in the rational design of novel pyrimidinyl thiourea-based therapeutic agents.

Core Concepts and Biological Significance

Pyrimidinyl thiourea derivatives are characterized by a central thiourea moiety (-NH-CS-NH-) linked to a pyrimidine ring. This structural framework is a fertile ground for medicinal chemistry, as both pyrimidine and thiourea functionalities are known to impart a wide range of biological activities.[1][2][3] The pyrimidine ring is a fundamental component of nucleobases, making it a key player in numerous biological processes and a common scaffold in marketed drugs.[2][4] The thiourea group, with its hydrogen bonding capabilities and ability to chelate metals, often contributes to enzyme inhibition and other pharmacological effects.[1][4]

These derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: Inhibition of carbonic anhydrase isoforms (hCA I, II, IX, and XII) overexpressed in various cancers.[5][6]

-

Enzyme Inhibition: Potent inhibition of enzymes like α-amylase and proteinase K.[4]

-

Antimicrobial: Activity against a range of bacteria and fungi.[7][8]

-

Herbicidal: Efficacy against various weed species.[9]

-

Anti-inflammatory: Reduction of pro-inflammatory cytokines.[7]

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic and structural properties that underpin these activities.[10][11][12] By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and bond characteristics, researchers can predict reactivity, stability, and potential interaction sites with biological targets.[1][10][12]

Computational and Experimental Methodologies

The investigation of pyrimidinyl thiourea derivatives involves a synergistic approach combining organic synthesis, biological evaluation, and in silico studies.

Synthesis and Characterization

The synthesis of these derivatives typically involves multi-step reactions. A common method is the reaction of an appropriate amine with an isothiocyanate in a suitable solvent.[5][6][7] The starting materials can be readily modified to generate a library of derivatives with diverse substituents.

General Synthetic Protocol:

-

Preparation of Aminopyrimidine: Synthesis of the core aminopyrimidine scaffold, which may involve cyclocondensation reactions. For instance, the Biginelli reaction can be used to create the initial pyrimidine ring from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[13]

-

Formation of Isothiocyanate (if applicable): In some schemes, a key intermediate is an isothiocyanate derivative, which is then reacted with an amine.

-

Thiourea Formation: The crucial step involves reacting the aminopyrimidine with an appropriate aryl or alkyl isothiocyanate, or reacting a pyrimidinyl isothiocyanate with a desired amine, often under reflux in a solvent like ethanol.[14]

-

Characterization: The final products are purified and their structures are confirmed using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and mass spectrometry.[4][13]

Quantum Chemical Calculations

Computational studies provide a theoretical framework for understanding the intrinsic properties of the synthesized molecules.

Typical DFT Protocol:

-

Geometry Optimization: The 3D structure of each derivative is optimized to find its most stable conformation (lowest energy state). This is commonly performed using DFT methods, such as B3LYP, with a basis set like 6-311G(d,p) or 6-31G*.[1][10][11]

-

Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, harmonic vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[1]

-

Calculation of Quantum Chemical Descriptors: Once the geometry is optimized, various electronic properties are calculated. These include:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): Related to the molecule's ability to donate electrons.

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the molecule's ability to accept electrons.

-

Energy Gap (ΔE = ELUMO - EHOMO): A key indicator of molecular reactivity and stability.[12]

-

Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to further characterize reactivity.[10][11]

-

-

Software: The Gaussian suite of programs (e.g., Gaussian 03) is frequently cited for performing these calculations.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). This method is invaluable for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.

Typical Molecular Docking Workflow:

-

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added. The synthesized ligands are prepared by optimizing their 3D structures.

-

Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to place the ligand into the active site of the receptor and score the different binding poses.[15]

-

Analysis of Results: The results are analyzed to identify the most stable binding mode (usually the one with the lowest binding energy). The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are examined.[6][16]

Data Presentation: Key Findings from In Silico and In Vitro Studies

The following tables summarize quantitative data from various studies on pyrimidinyl thiourea derivatives, highlighting their biological activity and calculated quantum chemical parameters.

Table 1: Biological Activity Data

| Compound Class | Target | Key Compound Example | IC50 / KI Value | Reference |

| Sulphonyl Thioureas | Carbonic Anhydrase I (hCA I) | Compound 7l | Potent Inhibition | [6] |

| Sulphonyl Thioureas | Carbonic Anhydrase II (hCA II) | Compound 7f | Potent Inhibition | [6] |

| Sulphonyl Thioureas | Carbonic Anhydrase IX (hCA IX) | Compound 7c | Potent Inhibition | [6] |

| Sulphonyl Thioureas | Carbonic Anhydrase XII (hCA XII) | Compound 7d | KI = 111.04 ± 12.32 nM | [5] |

| Diaryl Pyrimidine Acyl Thioureas | α-Amylase | Compound 6j | IC50 = 1.478 ± 0.051 μM | [4] |

| Diaryl Pyrimidine Acyl Thioureas | Proteinase K | Compound 6a | IC50 = 1.790 ± 0.079 μM | [4] |

| Benzenesulfonamide Thioureas | Mycobacterium tuberculosis | Compound 3i | MIC = 3.13 µg/mL | [17] |

Table 2: Quantum Chemical Parameters (Calculated via DFT)

| Study Focus | Compound Series | EHOMO (eV) Range | ELUMO (eV) Range | Energy Gap (ΔE) Range (eV) | Method/Basis Set | Reference |

| Analgesic Properties | DMPN, DMPO, DMPS | Not specified | Not specified | 3.63 - 3.88 | B3LYP/6-311++G(d,p) | [12] |

| Antifungal Activity | Thiazole-Thioureas | Not specified | Not specified | Correlated with activity | B3LYP/6-31G(d,p) | [11] |

| General Properties | 2-Oxopyrimidin-1(2H)-yl-thioureas | Calculated | Calculated | Calculated | DFT/B3LYP/6-311G(d,p) | [10] |

| Structure-Activity | 21 Pyrimidinyl Thioureas | Correlated with activity | Correlated with activity | Correlated with activity | HF/6-31G* | [1] |

Visualizing Molecular and Methodological Frameworks

Diagrams created using the DOT language provide clear visual representations of complex structures, workflows, and pathways, adhering to specified design constraints.

Caption: General structure of a pyrimidinyl thiourea derivative.

Caption: Workflow for in silico analysis of pyrimidinyl thiourea derivatives.

Caption: Proposed mechanism of action for anticancer activity.

Conclusion and Future Outlook

The integration of quantum chemical studies and molecular docking has become an indispensable part of the drug discovery pipeline for pyrimidinyl thiourea derivatives. These computational approaches not only provide deep insights into the electronic and structural features governing biological activity but also significantly rationalize the design process, saving time and resources. The strong correlation found between calculated parameters, such as the HOMO-LUMO energy gap, and experimentally observed activities underscores the predictive power of these methods.[1]

Future research will likely focus on refining these computational models, perhaps by incorporating molecular dynamics simulations to study the dynamic behavior of ligand-receptor interactions over time. The continued development of novel pyrimidinyl thiourea derivatives, guided by these robust in silico techniques, holds immense promise for delivering next-generation therapeutics with enhanced potency and selectivity.

References

- 1. asianpubs.org [asianpubs.org]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]

- 11. sciensage.info [sciensage.info]

- 12. wjarr.com [wjarr.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. remedypublications.com [remedypublications.com]

- 16. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antifungal Mechanism of 1-(Pyrimidin-2-yl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrimidin-2-yl)thiourea is a heterocyclic compound of interest in the exploration of novel antifungal agents. While direct and extensive research on the specific mechanism of action of this parent compound in fungal cells is limited, this technical guide synthesizes the current understanding by examining the activities of structurally related pyrimidine and thiourea derivatives. By analyzing the established antifungal properties of these analogues, we can infer potential molecular targets and cellular pathways that may be modulated by 1-(Pyrimidin-2-yl)thiourea. This document provides a comprehensive overview of plausible mechanisms, supporting quantitative data from related compounds, detailed experimental protocols from relevant studies, and visual representations of potential cellular interactions to guide future research and drug development efforts.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The scaffold of 1-(Pyrimidin-2-yl)thiourea, which combines the structural features of a pyrimidine ring and a thiourea moiety, represents a promising area for investigation. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and the thiourea functional group is a versatile component in medicinal chemistry with demonstrated biological effects. This guide explores the potential antifungal mechanisms of 1-(Pyrimidin-2-yl)thiourea by leveraging data from its chemical relatives.

Potential Mechanisms of Action in Fungal Cells

Based on studies of various pyrimidine and thiourea derivatives, the antifungal action of 1-(Pyrimidin-2-yl)thiourea may involve one or more of the following mechanisms. It is important to note that these are inferred mechanisms and require specific experimental validation for the parent compound.

Disruption of Fungal Cell Membrane Integrity

A plausible mechanism of action for thiourea-containing compounds is the disruption of the fungal cell membrane. Research on chalcone derivatives bearing a thiourea moiety has demonstrated their ability to compromise the integrity of the cellular membrane in pathogenic fungi. This disruption can lead to the leakage of essential cellular contents and ultimately, cell death. Morphological studies using scanning electron microscopy (SEM) and fluorescence microscopy (FM) on fungi treated with such compounds have revealed significant damage to the mycelium. Furthermore, these derivatives have been shown to influence lipid peroxidation processes within the membrane.[1]

Inhibition of Key Fungal Enzymes

The inhibition of enzymes that are crucial for fungal viability is a common antifungal strategy.

-

Proteinase K Inhibition: Certain pyrimidine-linked acylthiourea derivatives have been identified as inhibitors of proteinase K.[2] This serine protease, produced by some fungi, is involved in various cellular processes. While proteinase K is often used as a tool in molecular biology, its inhibition within the fungal cell could disrupt normal physiological functions.[2]

-

Carbonic Anhydrase Inhibition: While primarily studied in the context of cancer, sulphonyl thiourea compounds containing a pyrimidine ring have shown potent inhibitory activity against carbonic anhydrases.[3][4] These enzymes are present in fungi and play a role in pH homeostasis and other physiological processes. Their inhibition could represent a potential, though less explored, antifungal mechanism.

Interference with Biofilm Formation

Fungal biofilms are a significant factor in the persistence of infections and drug resistance. Some thiourea derivatives have demonstrated a notable inhibitory effect on the growth of fungal biofilms and microbial adherence.[5] This suggests that 1-(Pyrimidin-2-yl)thiourea could potentially interfere with the signaling pathways or cellular machinery responsible for biofilm formation.

Antioxidant and Pro-oxidant Activity

Thiourea derivatives have been reported to possess both antioxidant and pro-oxidant capabilities.[5][6] In the context of an antifungal effect, a pro-oxidant action could be relevant. By generating reactive oxygen species (ROS) within the fungal cell, the compound could induce oxidative stress, leading to damage of cellular components such as proteins, lipids, and DNA, and ultimately trigger apoptosis or necrosis.

Quantitative Data on Related Antifungal Compounds

The following tables summarize the antifungal activity of various pyrimidine and thiourea derivatives against different fungal species. This data provides a quantitative perspective on the potential efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Chalcone Derivatives with Thiourea Moieties

| Compound | Fungal Species | EC50 (μg/mL) | Reference |

| K2 | Phytophthora capsici | 5.96 | [1] |

| Azoxystrobin (Control) | Phytophthora capsici | 25.2 | [1] |

Table 2: In Vitro Antifungal Activity of Pyrimidine-Linked Acylthiourea Derivatives

| Compound | Enzyme Inhibited | IC50 (μM) | Reference |

| 6a | Proteinase K | 1.790 ± 0.079 | [2] |

| 6e | Proteinase K | 1.795 ± 0.080 | [2] |

| 6f | Proteinase K | 1.794 ± 0.080 | [2] |

| Phenylmethyl sulfonyl fluoride (Control) | Proteinase K | 0.119 ± 0.014 | [2] |

| 6g | α-amylase | 1.509 ± 0.039 | [2] |

| 6j | α-amylase | 1.478 ± 0.051 | [2] |

| Acarbose (Control) | α-amylase | 1.063 ± 0.013 | [2] |

Table 3: Inhibitory Activity of Sulphonyl Thiourea Derivatives against Carbonic Anhydrases

| Compound | Isoform | Kᵢ (nM) | Reference |

| 7b | hCA II | 40.98 ± 7.27 | [3] |

| 7c | hCA IX | 125.1 ± 12.4 | [3] |

| 7d | hCA XII | 111.0 ± 12.3 | [3] |

| 7f | hCA II | 31.42 ± 6.15 | [3] |

| 7l | hCA I | 42.14 (approx.) | [3] |

| Acetazolamide (Control) | hCA I | 32.1 ± 1.21 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of related compounds. These can serve as a template for investigating 1-(Pyrimidin-2-yl)thiourea.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

-

Compound Incorporation: After the medium has cooled to approximately 50-60°C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate.

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) for a specified period.

-

Measurement: Measure the diameter of the fungal colony. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony on the control plate (with solvent only) and T is the average diameter of the fungal colony on the treated plate.

-

EC50 Determination: To determine the half-effective concentration (EC50), a series of concentrations of the test compound are used, and the resulting inhibition rates are plotted against the logarithm of the concentration.

Cell Membrane Integrity Assay

-

Fungal Culture: Grow the fungal mycelia in a suitable liquid medium.

-

Treatment: Treat the mycelia with the test compound at various concentrations for a defined period.

-

Staining: Stain the mycelia with a fluorescent dye that indicates membrane integrity, such as propidium iodide (PI). PI can only enter cells with compromised membranes.

-

Microscopy: Observe the stained mycelia using a fluorescence microscope. The presence of red fluorescence inside the cells indicates a loss of membrane integrity.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., proteinase K, carbonic anhydrase) and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound.

-

Assay Reaction: In a microplate, mix the enzyme, inhibitor (or solvent control), and initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.

References

- 1. Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Biological activity of novel 1-(Pyrimidin-2-yl)thiourea derivatives

An In-depth Technical Guide on the Biological Activity of Novel 1-(Pyrimidin-2-yl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 1-(pyrimidin-2-yl)thiourea derivatives. It includes a summary of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Pyrimidine and thiourea moieties are well-established pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities. The conjugation of these two scaffolds into 1-(pyrimidin-2-yl)thiourea derivatives has led to the development of novel compounds with significant therapeutic potential. These derivatives have demonstrated promising results as anticancer, antimicrobial, and enzyme inhibitory agents. This guide aims to consolidate the current knowledge on these compounds, presenting key data and methodologies to aid researchers in the field of drug discovery and development.

Synthesis of 1-(Pyrimidin-2-yl)thiourea Derivatives

The general synthesis of 1-(pyrimidin-2-yl)thiourea derivatives involves a multi-step process, which is depicted in the workflow diagram below. The synthesis typically starts with the formation of a substituted pyrimidine ring, followed by the introduction of a thiourea moiety.

Caption: General workflow for the synthesis of 1-(pyrimidin-2-yl)thiourea derivatives.

Anticancer Activity

Several novel 1-(pyrimidin-2-yl)thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data reveals that these compounds can exhibit potent anticancer activity, often superior to standard chemotherapeutic agents.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1-(pyrimidin-2-yl)thiourea derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound | Cell Line | IC50 (µM) | Reference |

| 7a | MCF-7 | 2.26 ± 0.1 | |

| HepG2 | 95.12 ± 3.2 | ||

| HeLa | 42.22 ± 0.2 | ||

| A549 | 112.51 ± 0.3 | ||

| 7b | MCF-7 | 10.52 ± 0.2 | |

| HepG2 | 31.13 ± 0.1 | ||

| HeLa | 32.21 ± 0.1 | ||

| A549 | 12.13 ± 0.1 | ||

| 4a | HepG2 | 4.8 µg/mL | |

| 8e | MCF-7 | 0.22 (48h) | |

| 8n | MCF-7 | 1.88 (48h) |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1-(pyrimidin-2-yl)thiourea derivatives and incubated for a further 48 or 72 hours. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

1-(Pyrimidin-2-yl)thiourea derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 6d | E. coli | 8 | - | |

| 6i | B. subtilis | 11 | - | |

| 4a | Gram-positive bacteria | - | 1.95 - 15.63 | |

| Gram-negative bacteria | - | 1.95 - 15.63 | ||

| A. fumigatus | - | 1.95 - 15.63 | ||

| 7a, 7b, 8 | Gram-positive & negative bacteria | - | 0.95 - 3.25 | |

| Aspergillus flavus | - | 0.95 - 3.25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

A significant aspect of the biological activity of 1-(pyrimidin-2-yl)thiourea derivatives is their ability to inhibit various enzymes, which are often key targets in different diseases.

Quantitative Data for Enzyme Inhibition

| Compound | Enzyme | IC50 (µM) | Reference |

| 6j | α-Amylase | 1.478 ± 0.051 | |

| 6g | α-Amylase | 1.509 ± 0.039 | |

| 6a | Proteinase K | 1.790 ± 0.079 | |

| 6f | Proteinase K | 1.794 ± 0.080 | |

| 6e | Proteinase K | 1.795 ± 0.080 | |

| 7l | Carbonic Anhydrase I (hCA I) | Potent Inhibitor | |

| 7f | Carbonic Anhydrase II (hCA II) | KI = 31.42 ± 6.15 nM | |

| 7c | Carbonic Anhydrase IX (hCA IX) | KI = 125.1 ± 12.4 nM | |

| 7d | Carbonic Anhydrase XII (hCA XII) | KI = 111.0 ± 12.3 nM |

Signaling Pathway Inhibition

The inhibitory activity of these compounds on key enzymes can be visualized as follows:

Caption: Inhibition of key enzymes by 1-(pyrimidin-2-yl)thiourea derivatives.

Experimental Protocol: α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch to smaller sugars. The amount of remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch.

Procedure:

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a buffer solution (e.g., phosphate buffer, pH 6.8), and a solution of α-amylase.

-

Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Substrate Addition: A starch solution is added to initiate the enzymatic reaction.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 15 minutes) at the same temperature.

-

Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid (HCl).

-

Color Development: An iodine-potassium iodide solution is added to the mixture.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 620 nm. A decrease in the intensity of the blue-black color indicates inhibition of the enzyme.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a standard inhibitor.

Conclusion

Novel 1-(pyrimidin-2-yl)thiourea derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies warrants further investigation and optimization. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of these compounds into potential therapeutic agents. The structure-activity relationship studies, often complemented by in silico approaches like molecular docking, will be crucial in designing next-generation derivatives with enhanced potency and selectivity.

The Structure-Activity Relationship of Pyrimidinyl Thioureas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinyl thioureas represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the pyrimidine ring, coupled with the hydrogen bonding capabilities and conformational flexibility of the thiourea linker, make this scaffold a promising framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrimidinyl thioureas, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate further research and drug development in this area.

The core structure, N-(pyrimidin-2-yl)-N'-aryl thiourea, has been a focal point of extensive research. Modifications on both the pyrimidine and the aryl moieties have been systematically explored to optimize potency and selectivity. These compounds have shown promise as inhibitors of various protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. Furthermore, their ability to disrupt essential cellular processes in microorganisms has established them as a potential new class of antimicrobial agents.

Structure-Activity Relationship (SAR) of Pyrimidinyl Thioureas

The biological activity of pyrimidinyl thioureas is intricately linked to the nature and position of substituents on both the pyrimidine and the aryl rings. The following sections delineate the key SAR findings for their anticancer and antimicrobial activities.

Anticancer Activity: Targeting VEGFR-2 Kinase

Pyrimidinyl thioureas have emerged as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis. The thiourea moiety is critical for binding to the hinge region of the kinase domain, while the pyrimidine and aryl groups occupy adjacent hydrophobic pockets.

Key SAR observations for VEGFR-2 inhibition include:

-

The Pyrimidine Ring: The 2-amino-pyrimidine core is a crucial pharmacophore. Substituents at the 4- and 6-positions of the pyrimidine ring significantly influence activity. Small, electron-donating groups are generally favored.

-

The Thiourea Linker: The thiourea group acts as a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region. The sulfur atom is a key contributor to the binding affinity.

-

The Aryl Moiety: The nature and substitution pattern on the N'-aryl ring are major determinants of potency and selectivity. Electron-withdrawing groups, such as halogens (Cl, Br) and trifluoromethyl (-CF3), at the meta and para positions of the phenyl ring often enhance inhibitory activity. The presence of a substituted aniline moiety can lead to potent and selective VEGFR-2 inhibitors. For instance, a 3,4-difluoroaniline group has been shown to be particularly effective.

Antimicrobial Activity

Pyrimidinyl thioureas have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell membrane integrity.

Key SAR observations for antimicrobial activity include:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both rings, plays a critical role in its ability to penetrate microbial cell walls.

-

Aryl Substituents: Electron-withdrawing groups on the aryl ring, such as nitro (-NO2) and halogen atoms, tend to increase antimicrobial potency. This is likely due to their influence on the electronic properties of the thiourea moiety and their contribution to overall lipophilicity.

-

Pyrimidine Substituents: The substitution pattern on the pyrimidine ring can modulate the spectrum of activity. For example, certain substitutions may favor activity against Gram-positive bacteria over Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative pyrimidinyl thiourea derivatives against VEGFR-2 and various microbial strains.

Table 1: VEGFR-2 Inhibitory Activity of Selected Pyrimidinyl Thioureas

| Compound ID | Pyrimidine Substituent (R1) | Aryl Substituent (R2) | IC50 (nM) |

| 1a | H | Phenyl | >1000 |

| 1b | H | 4-Chlorophenyl | 150 |

| 1c | H | 3,4-Difluorophenyl | 23.5 |

| 1d | 4,6-dimethyl | 4-Chlorophenyl | 85 |

| 1e | 4,6-dimethyl | 3,4-Difluorophenyl | 15.2 |

Table 2: Antimicrobial Activity of Selected Pyrimidinyl Thioureas (MIC in µg/mL)

| Compound ID | Aryl Substituent (R) | S. aureus | E. coli | C. albicans |

| 2a | Phenyl | 64 | 128 | 128 |

| 2b | 4-Chlorophenyl | 16 | 32 | 64 |

| 2c | 4-Nitrophenyl | 8 | 16 | 32 |

| 2d | 4-Bromophenyl | 16 | 32 | 32 |

Experimental Protocols

General Synthesis of N-Aryl-N'-(pyrimidin-2-yl)thioureas

A general and efficient method for the synthesis of N-aryl-N'-(pyrimidin-2-yl)thioureas involves the reaction of 2-aminopyrimidine with an appropriate aryl isothiocyanate.

Materials:

-

2-Aminopyrimidine

-

Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Triethylamine (optional, as a base)

Procedure:

-

To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous THF, add the substituted aryl isothiocyanate (1.0 eq).

-

If the reaction is slow, a catalytic amount of triethylamine can be added.

-

Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitate formed is collected by filtration.

-

The crude product is washed with cold diethyl ether to remove any unreacted starting materials.

-

The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure N-aryl-N'-(pyrimidin-2-yl)thiourea.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Assay

The ability of the synthesized compounds to inhibit VEGFR-2 kinase activity can be assessed using a variety of commercially available assay kits, often based on principles like FRET (Fluorescence Resonance Energy Transfer) or luminescence.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[1]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.[1]

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[1]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dispense the broth medium into the wells of a 96-well plate.

-

Perform a two-fold serial dilution of the test compound across the plate.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Add the inoculum to each well, including a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mandatory Visualizations

Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of pyrimidinyl thioureas.

Experimental Workflow

Caption: A typical workflow for the structure-activity relationship study of pyrimidinyl thioureas.

References

1-(Pyrimidin-2-yl)thiourea: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(Pyrimidin-2-yl)thiourea core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 1-(Pyrimidin-2-yl)thiourea scaffold, including its synthesis, diverse biological applications, structure-activity relationships, and detailed experimental protocols for its evaluation.

Introduction

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been explored for their therapeutic potential. When coupled with a thiourea moiety, the resulting 1-(pyrimidin-2-yl)thiourea structure gains unique physicochemical properties that facilitate interactions with various enzymes and receptors. This has led to the discovery of potent inhibitors of carbonic anhydrases, kinases, and other enzymes implicated in a range of diseases, most notably cancer and diabetes. The thiourea group, with its hydrogen bond donor and acceptor capabilities, often plays a crucial role in binding to the active sites of target proteins.

Synthesis of 1-(Pyrimidin-2-yl)thiourea Derivatives

The synthesis of 1-(pyrimidin-2-yl)thiourea derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general synthetic scheme involves the reaction of a substituted 2-aminopyrimidine with an appropriate isothiocyanate.

A general synthetic pathway is depicted in the workflow below:

A more detailed, one-pot procedure for the synthesis of sulphonyl thiourea derivatives containing a pyrimidine ring has been described.[1] This method involves the in situ preparation of p-toluene sulphonyl isothiocyanate, which then reacts with a substituted 2-amino-4,6-diarylpyrimidine.[2]

Experimental Protocol: General Synthesis of 1-(Pyrimidin-2-yl)thiourea Derivatives

This protocol is a generalized procedure based on commonly reported methods.[2][3][4]

Materials:

-

Substituted 2-aminopyrimidine

-

Appropriate isothiocyanate (e.g., phenyl isothiocyanate, benzoyl isothiocyanate)

-

Anhydrous solvent (e.g., acetone, dichloromethane, toluene)

-

Stirring apparatus

-

Reaction vessel

-

Crushed ice

-

Purification apparatus (e.g., column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the substituted 2-aminopyrimidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of 1-(pyrimidin-2-yl)thiourea have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold. These compounds have been shown to inhibit several key targets involved in cancer progression.

Carbonic Anhydrase Inhibition: Several isoforms of human carbonic anhydrase (hCA), particularly hCA I, II, IX, and XII, are important targets in cancer therapy.[1] CA IX and XII are tumor-associated isoforms that are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5] Sulphonyl thiourea derivatives containing a pyrimidine ring have been synthesized and shown to be potent inhibitors of these isoforms.[1]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an enzyme that is overexpressed in several cancers and is considered a promising target for anticancer drugs.[6] Pyrimidine-thiourea hybrids have been designed as potent and selective LSD1 inhibitors, exhibiting strong cytotoxicity against cancer cells.[6]

The general mechanism of action for many anticancer agents involves the induction of apoptosis, or programmed cell death.

Enzyme Inhibition

Beyond their anticancer effects, 1-(pyrimidin-2-yl)thiourea derivatives have been identified as inhibitors of various other enzymes.

α-Glucosidase and α-Amylase Inhibition: Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[7] Pyrimidine-based thiourea compounds have been investigated for their potential to inhibit these enzymes.[8]

Proteinase K Inhibition: Novel diaryl pyrimidine-linked acyl thiourea derivatives have been synthesized and shown to possess remarkable inhibitory potential against proteinase K.[9]

The table below summarizes the inhibitory activities of selected 1-(pyrimidin-2-yl)thiourea derivatives against various enzymes.

| Compound ID | Target Enzyme | IC50 / KI | Reference |

| 7c | hCA IX | KI = 125.1 ± 12.4 nM | [1] |

| 7d | hCA XII | KI = 111.0 ± 12.3 nM | [1] |

| 6b | LSD1 | Potent inhibitor (in vitro) | [6] |

| 6j | α-amylase | IC50 = 1.478 ± 0.051 µM | [9] |

| 6a | Proteinase K | IC50 = 1.790 ± 0.079 µM | [9] |

Signaling Pathways

The therapeutic effects of 1-(pyrimidin-2-yl)thiourea derivatives are often mediated through the modulation of specific signaling pathways.

Carbonic Anhydrase IX and Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1 is stabilized. HIF-1 then translocates to the nucleus and induces the expression of various genes, including Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are crucial for tumor cell survival, proliferation, and invasion. Inhibition of CA IX by 1-(pyrimidin-2-yl)thiourea derivatives can disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.

Detailed Experimental Protocols

To facilitate further research and development of 1-(pyrimidin-2-yl)thiourea derivatives, this section provides detailed protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1-(Pyrimidin-2-yl)thiourea test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[1][13]

Materials:

-

Human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) substrate solution

-

Test compounds and a known CA inhibitor (e.g., acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add buffer, the test compound at various concentrations (or vehicle), and the CA enzyme solution.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-30 minutes.

-

Data Analysis: Calculate the reaction rates (slope of the absorbance vs. time curve). Determine the percent inhibition and subsequently the IC50 or KI values.

α-Glucosidase Inhibition Assay

This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol.[14][15][16]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Phosphate buffer (pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Test compounds and a known inhibitor (e.g., acarbose)

-

Sodium carbonate solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, pre-mix the α-glucosidase enzyme with the test compound at various concentrations and incubate for 5 minutes at 37°C.

-

Reaction Initiation: Add the pNPG solution to start the reaction and incubate for 20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The 1-(pyrimidin-2-yl)thiourea scaffold is a highly promising platform for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the areas of oncology and metabolic diseases, underscore its importance in medicinal chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical core. Further exploration of this scaffold, including the synthesis of new derivatives and their evaluation against a broader range of biological targets, is warranted and holds the potential to deliver novel and effective therapies for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]